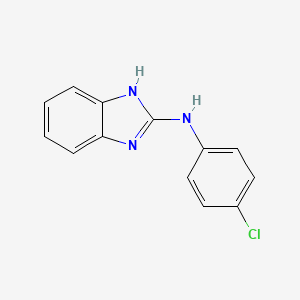

N-(Benzimidazol-2-yl)-4-chloroaniline

Description

Structure

3D Structure

Properties

CAS No. |

24752-30-5 |

|---|---|

Molecular Formula |

C13H10ClN3 |

Molecular Weight |

243.69 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C13H10ClN3/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H2,15,16,17) |

InChI Key |

ATZIHMHTBDVWPP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of N Benzimidazol 2 Yl 4 Chloroaniline and Its Analogues

Established Synthetic Pathways for the Benzimidazole (B57391) Core Structure

The benzimidazole scaffold is a privileged structure in drug discovery, and its synthesis has been extensively studied. The most common approaches begin with ortho-disubstituted benzene (B151609) rings, which undergo cyclization to form the fused heterocyclic system.

Condensation Reactions Involving o-Phenylenediamine (B120857) Precursors

The condensation of o-phenylenediamine with a one-carbon electrophile is a cornerstone of benzimidazole synthesis. To create the 2-amino-benzimidazole core necessary for N-(Benzimidazol-2-yl)-4-chloroaniline, specific C1 sources are required.

One classical and effective method involves the reaction of o-phenylenediamine with cyanogen (B1215507) bromide (BrCN). researchgate.net This reaction proceeds by mixing equimolar amounts of the reactants, typically in an aqueous suspension, to yield 2-aminobenzimidazole (B67599) hydrobromide in good yields. researchgate.net

Another widely used strategy employs isothiocyanates. The reaction of o-phenylenediamine with an isothiocyanate first forms a thiourea (B124793) intermediate. This intermediate can then undergo cyclodesulfurization to afford the 2-aminobenzimidazole derivative. nih.govresearchgate.net Various reagents can promote this cyclization, including mercury(II) chloride, carbodiimides, or copper catalysts. researchgate.net This approach is particularly useful for synthesizing N-substituted-2-aminobenzimidazoles directly if a substituted o-phenylenediamine is used. nih.gov

| C1 Reagent | Precursor | Key Features |

| Cyanogen Bromide | o-Phenylenediamine | Forms 2-aminobenzimidazole directly; good yields. researchgate.net |

| Isothiocyanates | o-Phenylenediamine | Forms a thiourea intermediate; requires a desulfurization agent for cyclization. researchgate.net |

| Cyanamide | o-Phenylenediamine Hydrochloride | Can produce 2-aminobenzimidazoles, though sometimes in low yields. researchgate.net |

Utilization of 2-Nitroaniline (B44862) Derivatives in Benzimidazole Synthesis

An alternative and powerful strategy for constructing the benzimidazole core involves the use of 2-nitroaniline precursors. These methods are advantageous as they often utilize readily available starting materials and can bypass the need to handle potentially unstable o-phenylenediamine intermediates. The key step is the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization.

One-pot reductive cyclization methods are particularly efficient. For example, 2-nitroanilines can be reacted with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na2S2O4) or a Zinc/NaHSO3 system. pcbiochemres.comorganic-chemistry.orgthieme-connect.com The nitro group is reduced in situ to an amine, which then condenses with the aldehyde, followed by cyclization and aromatization to yield the 2-substituted benzimidazole. This approach is versatile and tolerates a wide range of functional groups on both the nitroaniline and the aldehyde. organic-chemistry.orgresearchgate.netresearchgate.net This method can be adapted to produce N-aryl benzimidazoles regioselectively by starting with the corresponding N-substituted nitroanilines. organic-chemistry.orgthieme-connect.com

| Precursor System | Reducing Agent | Key Features |

| 2-Nitroaniline + Aldehyde | Sodium Dithionite (Na2S2O4) | One-pot procedure; mild conditions; tolerates diverse functional groups. organic-chemistry.orgthieme-connect.com |

| 2-Nitroaniline + Aldehyde | Zinc powder / Sodium bisulfite (Zn/NaHSO3) | Utilizes inexpensive and readily available reagents; proceeds in an aqueous medium. pcbiochemres.com |

| N-Aryl-2-nitroaniline + Aldehyde | Sodium Dithionite (Na2S2O4) | Allows for the direct, one-pot synthesis of N-aryl-2-substituted benzimidazoles. organic-chemistry.org |

Approaches for Incorporating the 4-Chloroaniline (B138754) Moiety

The introduction of the 4-chloroaniline group can be achieved either by building it into one of the precursors before the benzimidazole ring is formed or by attaching it to a pre-formed benzimidazole core.

Aminating Reactions of Halogenated Nitrobenzenes

The synthesis of anilines, including substituted versions like 4-chloroaniline, is often achieved through the reduction of the corresponding nitroaromatic compound. youtube.com A common industrial route involves the nitration of a substituted benzene followed by reduction of the nitro group. For instance, the nitration of chlorobenzene (B131634) primarily yields a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, which can be separated. The subsequent reduction of 4-nitrochlorobenzene, often via catalytic hydrogenation or using metals like iron in acidic media, produces 4-chloroaniline. wikipedia.org

While direct amination of nitrobenzenes is less common than the nitration-reduction sequence, methods for C-H/N-H cross-coupling have been developed. These reactions can achieve regioselective amination of electron-deficient nitroarenes with various amines under transition-metal-free conditions, offering a direct route to substituted nitroanilines which can then be reduced. researchgate.net

Post-Cyclization Functionalization Strategies

Perhaps the most versatile and modular approach for synthesizing this compound involves the N-arylation of a 2-aminobenzimidazole core. This strategy allows for the late-stage introduction of the 4-chloroaniline moiety, enabling the rapid generation of analogues. Transition metal-catalyzed cross-coupling reactions are the primary tools for this transformation.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally effective for forming C-N bonds. wikipedia.orgacsgcipr.org This reaction can selectively couple an aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene) with the exocyclic amino group of 2-aminobenzimidazole. nih.govnih.gov The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity. nih.govyoutube.com

Alternatively, copper-catalyzed Ullmann condensation (or Goldberg reaction) provides another classic and reliable method for N-arylation. wikipedia.orgresearchgate.net Modern protocols often use soluble copper catalysts with ligands like diamines or phenanthroline, allowing the reaction to proceed under milder conditions than the traditional high-temperature requirements. wikipedia.orgnih.gov

A key challenge in the N-arylation of 2-aminobenzimidazole is regioselectivity, as both the endocyclic (N1) and exocyclic (N2) nitrogen atoms are nucleophilic. Researchers have developed catalyst-controlled systems to address this. Typically, palladium-based catalysts selectively promote arylation at the exocyclic amino group, while copper-based catalysts favor arylation at the endocyclic benzimidazole nitrogen. nih.govnih.gov This orthogonality provides powerful control for the synthesis of specific isomers.

| Reaction Name | Catalyst System | Substrates | Key Feature |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) | 2-Aminobenzimidazole + Aryl Halide (e.g., 4-chlorobromobenzene) | High efficiency and selectivity for N-arylation of the exocyclic amino group. nih.govnih.gov |

| Ullmann Condensation | Copper catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) | 2-Aminobenzimidazole + Aryl Halide | A classic method for C-N bond formation, with modern variants allowing for milder conditions. wikipedia.orgnih.gov |

Advanced Synthetic Methodologies

Recent advancements in organic synthesis have led to more efficient, atom-economical, and environmentally benign methods for constructing N-aryl-2-aminobenzimidazoles.

One-pot syntheses that combine multiple steps are highly desirable. A visible light-mediated, photocatalyst-free method has been developed for the synthesis of N-substituted 2-aminobenzimidazoles directly from o-phenylenediamines and isothiocyanates. nih.gov This one-pot reaction proceeds through N-substitution, thiourea formation, and a final cyclodesulfurization step at room temperature, offering a green and efficient process. nih.gov

The development of novel catalytic systems continues to push the boundaries of benzimidazole synthesis. Cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles provides a ligand- and additive-free pathway to 2-aminobenzimidazoles. researchgate.net Furthermore, triphenylbismuth (B1683265) dichloride has been used to promote the cyclodesulfurization of thioamides, enabling the one-pot synthesis of 2-substituted benzimidazoles under mild, aerobic conditions. beilstein-journals.org These advanced methods often provide access to complex molecules with high efficiency and broad substrate scope, representing the forefront of synthetic strategy in this area. semanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including benzimidazole derivatives. This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. preprints.orgjchemrev.com The synthesis of 2-substituted benzimidazoles, including analogues of this compound, can be effectively achieved through the microwave-assisted condensation of o-phenylenediamines with carboxylic acids or aldehydes. jchemrev.com

In a typical procedure, an equimolar mixture of an o-phenylenediamine and a substituted benzoic acid (or aldehyde) is subjected to microwave irradiation in the presence of a catalyst, such as a mineral acid or a solid support. sapub.orgdergipark.org.tr For the synthesis of this compound analogues, this would involve the reaction of an appropriate o-phenylenediamine with a 4-chlorophenyl-containing precursor under microwave conditions. The high-speed synthesis under microwave irradiation is attributed to the efficient and uniform heating of the reaction mixture, which accelerates the rate of reaction. nih.gov

Research has demonstrated that solvent-free microwave-assisted synthesis of benzimidazoles can provide excellent yields in a matter of minutes. preprints.orgrasayanjournal.co.in This "green chemistry" approach minimizes the use of hazardous solvents and reduces energy consumption.

Table 1: Examples of Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Reactants | Microwave Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, 4-Chlorobenzoic acid | 1% Er(OTf)3, 60°C | 5-10 min | Up to 99% | preprints.orgrasayanjournal.co.in |

| o-Phenylenediamine, Various Aromatic Aldehydes | Zeolite catalyst | 5-15 min | 85-95% | dergipark.org.tr |

| o-Phenylenediamine, Carboxylic Acids | HCl (catalytic) | 1.5-4 min | 80-95% | sapub.org |

One-Pot Reaction Schemes

For instance, 2-aryl-benzimidazoles can be prepared by reacting o-phenylenediamine with various aromatic aldehydes in the presence of a catalytic amount of an acid and an oxidant like hydrogen peroxide. sphinxsai.com This method is attractive due to its mild reaction conditions and the use of environmentally benign reagents. Another versatile one-pot synthesis involves the use of a copper catalyst to promote a domino C-N cross-coupling reaction for the generation of 2-arylaminobenzimidazoles. researchgate.net This approach has been successful in producing various 2-arylaminobenzimidazoles in good to high yields. researchgate.net

The choice of catalyst and reaction conditions in these one-pot syntheses is crucial for achieving high yields and selectivity. Catalysts such as lanthanum chloride and ammonium (B1175870) chloride have also been effectively employed in the one-pot synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes or carboxylic acids respectively. rasayanjournal.co.inresearchgate.net

Table 2: One-Pot Synthesis of 2-Substituted Benzimidazole Derivatives

| Reactants | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Aromatic Aldehydes | H2O2/HCl | Acetonitrile | Excellent | sphinxsai.com |

| o-Phenylenediamine, Aromatic Aldehydes | Lanthanum Chloride | Acetonitrile | Good | researchgate.net |

| Thiourea, 2-Bromoaniline, Aryl Iodide | Copper catalyst | DMSO | Good to High | researchgate.net |

| o-Phenylenediamine, Aromatic Aldehydes | NH4OAc | Ethanol | Excellent | jchemrev.com |

Palladium-Catalyzed C-N Cross-Coupling Applications in Related Systems

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of carbon-nitrogen bonds. uwindsor.caresearchgate.net This methodology is widely used in the synthesis of N-aryl heterocycles and has significant applications in the preparation of analogues of this compound. nih.govmit.edu

The synthesis of 2-anilinobenzimidazoles can be envisioned through two primary palladium-catalyzed routes: the coupling of a 2-halobenzimidazole with an aniline (B41778) or the reaction of a 2-aminobenzimidazole with an aryl halide. The success of these reactions is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent. uwindsor.ca

For example, the coupling of 2-chlorobenzimidazole (B1347102) with 4-chloroaniline would directly yield the target compound. The reactivity of the C-Cl bond on the benzimidazole ring can be a challenge, often requiring more active catalyst systems. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields in the amination of heteroaryl chlorides. mit.edu While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general applicability of palladium-catalyzed C-N coupling to a wide range of heterocyclic and aromatic substrates suggests its feasibility. nih.gov

Table 3: Key Components in Palladium-Catalyzed C-N Cross-Coupling Reactions

| Component | Examples | Role in the Reaction | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst | uwindsor.ca |

| Ligand | Bulky biarylphosphines (e.g., XPhos, SPhos) | Stabilizes the Pd center and facilitates reductive elimination | mit.edu |

| Base | NaOtBu, K2CO3, Cs2CO3 | Deprotonates the amine nucleophile | uwindsor.ca |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences catalyst activity | uwindsor.ca |

Derivatization and Structural Modification Strategies for this compound Analogues

Design of Flexible Linkages within Hybrid Structures

The design and synthesis of hybrid molecules incorporating the benzimidazole scaffold with other pharmacophores through flexible linkages is a common strategy in medicinal chemistry. These linkers, which can be simple alkyl chains, ether linkages, or other flexible moieties, can modulate the physicochemical properties of the molecule and allow for optimal interaction with biological targets. nih.gov

The synthesis of such hybrid structures often involves the N-alkylation of the benzimidazole ring. For this compound analogues, this would typically involve the reaction of the N-H of the benzimidazole with a bifunctional reagent containing a flexible chain and a terminal reactive group. tsijournals.com For example, reaction with a dihaloalkane would introduce an alkyl halide functionality that can be further reacted with another nucleophile to complete the hybrid structure.

The synthesis of bis(benzimidazole) compounds connected by flexible alkyl linkers has been reported, demonstrating the feasibility of introducing such spacers. nih.gov These strategies can be adapted to synthesize analogues of this compound linked to other molecular fragments.

Nucleophilic Substitution Reactions at Electrophilic Sites

Nucleophilic substitution reactions are a cornerstone of derivatization strategies for benzimidazole-containing compounds. researchgate.net For analogues of this compound, electrophilic sites amenable to nucleophilic attack are primarily found on the benzimidazole ring, particularly if it is substituted with a leaving group at the 2-position.

The reaction of 2-chlorobenzimidazoles with various nucleophiles is a well-established method for introducing diverse functionalities at this position. longdom.org For instance, reaction with amines, thiols, or alkoxides can lead to the corresponding 2-amino, 2-thio, or 2-alkoxybenzimidazole derivatives. rsc.orgrsc.org It is important to note that for unsubstituted 2-halobenzimidazoles, the acidic N-H proton can interfere with the substitution reaction. Therefore, N-alkylation or the use of a protected benzimidazole derivative is often necessary to achieve efficient substitution at the 2-position. longdom.orgderpharmachemica.com

The chloro-substituted aniline ring also presents a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups.

Mannich Reaction Applications in Benzimidazole Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, leading to the formation of a C-C bond and the introduction of an aminomethyl group. sphinxsai.com This reaction is widely used for the derivatization of N-heterocycles, including benzimidazoles. researchgate.net

In the context of this compound analogues, the benzimidazole N-H can act as the active hydrogen component. Reaction with formaldehyde and a suitable secondary amine (e.g., dimethylamine, piperidine) would yield N-Mannich bases, where an aminomethyl group is attached to the nitrogen of the benzimidazole ring. sphinxsai.comsphinxsai.com This derivatization strategy allows for the introduction of a variety of substituents, which can influence the solubility and other properties of the parent molecule.

The synthesis of Mannich bases of 2-substituted benzimidazoles is generally straightforward, often proceeding under mild conditions with good yields. nih.gov The resulting Mannich bases can be characterized by spectroscopic methods, such as NMR, where the appearance of a characteristic singlet for the N-CH2-N protons is a key indicator of a successful reaction. sphinxsai.com

Table 4: Synthesis and Spectral Data of Mannich Bases of 2-Substituted Benzimidazoles

| 2-Substituted Benzimidazole | Amine | Yield (%) | ¹H NMR (δ ppm) for -CH₂- | Reference |

|---|---|---|---|---|

| 2-(4-Hydroxyphenyl)benzimidazole | Dimethylamine | 58% | 3.5 (s, 2H) | sphinxsai.com |

| 2-(4-Chlorophenyl)benzimidazole | Piperidine | - | 4.4 (s, 2H) | sphinxsai.com |

| 2-Phenylbenzimidazole | Morpholine | - | - | sphinxsai.com |

Targeted Functional Group Transformations

The this compound scaffold possesses several reactive sites that allow for targeted functional group transformations. These modifications are crucial for developing analogues with tailored properties. Key reactive centers include the secondary amine of the aniline moiety, the N-H proton of the benzimidazole ring, and the aromatic rings themselves. Research has focused on exploiting these sites to introduce diverse functionalities.

Transformations at the Aniline Moiety

The amino group linking the benzimidazole and chloroaniline rings is a prime target for derivatization.

Schiff Base and Thiazolidinone Formation: A common strategy involves the condensation of the amino group with various aromatic aldehydes to form Schiff bases (imines). For instance, 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline, a close analogue of the title compound, reacts with aldehydes like 4-chlorobenzaldehyde (B46862) and 4-(dimethylamino)benzaldehyde (B131446) to yield the corresponding N-benzylidene-aniline derivatives. researchgate.net These Schiff bases can serve as intermediates for further cyclization reactions. Treatment with mercaptoacetic acid leads to the formation of thiazolidin-4-one derivatives, effectively introducing a new heterocyclic ring system onto the core structure. researchgate.net

| Starting Material | Reagent | Product | Reference |

| 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | 4-Chlorobenzaldehyde | 2-(5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzylidene)aniline | researchgate.net |

| 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | 4-(Dimethylamino)benzaldehyde | N1-((2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)imino)methyl)-N,N-dimethylaniline | researchgate.net |

| 2-(5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzylidene)aniline | Mercaptoacetic Acid | 3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one | researchgate.net |

Sulfonamide Synthesis: The aniline nitrogen can be readily acylated with sulfonyl chlorides. The reaction of (benzimidazol-2-yl)-aniline derivatives with reagents such as benzenesulfonyl chloride or 2-nitrobenzene-1-sulfonyl chloride in the presence of a base like sodium hydride in DMF results in the formation of the corresponding arylsulfonyl derivatives. nih.govresearchgate.net This transformation introduces a flexible and functional sulfonamide linkage.

| Starting Material | Reagent | Conditions | Product Class | Reference |

| 2-(4-aminophenyl)-1H-benzimidazole | Benzenesulfonyl chloride | NaH, DMF, reflux | Arylsulfonyl derivative | researchgate.net |

| 2-(4-aminophenyl)-1H-benzimidazole | 2-Nitrobenzene-1-sulfonyl chloride | NaH, DMF, reflux | Arylsulfonyl derivative | researchgate.net |

| (Benzimidazol-2-yl)-aniline | Phenylsulfonyl chloride | - | Arylsulfonyl derivative | nih.gov |

Triazole Formation via Azide (B81097) Intermediate: The amino group can be converted into an azide, which is a versatile functional group for click chemistry reactions. For example, 4-(1H-Benzimidazol-2-yl)aniline can be transformed into an amide by reacting with chloroacetyl chloride. pnrjournal.com Subsequent treatment with sodium azide yields an azide intermediate. This intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various acetylene (B1199291) derivatives to produce novel 1,2,3-triazole-based benzimidazole derivatives. pnrjournal.com

Transformations at the Benzimidazole Ring

The N-H group on the imidazole (B134444) portion of the benzimidazole ring is acidic and nucleophilic, allowing for substitutions.

Mannich Base Formation: The benzimidazole N-H is amenable to aminomethylation via the Mannich reaction. The reaction of a starting material like 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline with formaldehyde and a secondary amine (such as diethylamine, piperidine, or morpholine) yields the corresponding Mannich base derivatives. researchgate.net This reaction introduces an N-CH2-NR2 substituent at the N-1 position of the benzimidazole ring.

| Starting Material | Reagents | Product Class | Reference |

| 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Formaldehyde, Diethylamine | Mannich base | researchgate.net |

| 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Formaldehyde, Piperidine | Mannich base | researchgate.net |

| 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Formaldehyde, Morpholine | Mannich base | researchgate.net |

Spectroscopic and Advanced Structural Characterization Techniques in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups and probing the molecular vibrations of N-(Benzimidazol-2-yl)-4-chloroaniline. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The spectrum is expected to show a distinct band for the N-H stretching vibration of the secondary amine linking the two ring systems, as well as the N-H stretch of the imidazole (B134444) ring itself. In similar benzimidazole (B57391) derivatives, the N-H group absorption peak has been observed around 3224 cm⁻¹. orientjchem.org The aromatic C-H stretching vibrations from both the benzimidazole and 4-chloroaniline (B138754) rings typically appear in the region of 3100-3000 cm⁻¹. mdpi.com

The C=N stretching vibration within the imidazole ring is a key indicator and is generally observed in the 1630-1590 cm⁻¹ range. rsc.orgmdpi.com The aromatic C=C stretching vibrations from both rings give rise to multiple bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the anilino group is also a characteristic feature. Finally, the presence of the chlorine atom on the aniline (B41778) ring can be confirmed by a C-Cl stretching band in the lower frequency region of the spectrum, typically around 700-800 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching (Imidazole) | Imidazole N-H | 3450 - 3200 |

| N-H Stretching (Amine) | Ar₂-N-H | 3400 - 3300 |

| C-H Stretching | Aromatic C-H | 3100 - 3000 |

| C=N Stretching | Imidazole C=N | 1630 - 1590 |

| C=C Stretching | Aromatic C=C | 1600 - 1450 |

| C-N Stretching | Aryl-N | 1350 - 1250 |

| C-Cl Stretching | Aryl-Cl | 800 - 700 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. nih.gov This technique is particularly effective for observing the symmetric vibrations of the aromatic rings and the C-C backbone of the molecule. scirp.org

For this compound, strong Raman signals are expected for the ring breathing modes of both the benzimidazole and the 4-chloroaniline moieties. nih.gov The C-C-C trigonal bending of the benzimidazole ring has been reported to appear between 1016 and 1023 cm⁻¹. nih.gov The C-N stretching vibration within the benzimidazole ring is also Raman active, with peaks observed between 1214 and 1225 cm⁻¹. nih.gov The symmetric C-Cl stretching vibration will also produce a characteristic Raman signal. The combination of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis, aiding in the complete structural confirmation of the compound. researchgate.netnih.gov

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| Ring Breathing | Benzimidazole Ring | ~1010 |

| Ring Breathing | Chloroaniline Ring | ~830 |

| C-N Stretching | Benzimidazole C-N | 1225 - 1214 |

| C-C-C Bending | Benzimidazole C-C-C | 1023 - 1016 |

| C-Cl Stretching | Aryl-Cl | 750 - 650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through various NMR experiments, it is possible to map out the carbon skeleton and determine the local environment of each proton.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in this compound. The spectrum is expected to show distinct signals for the protons on the benzimidazole ring, the 4-chloroaniline ring, and the N-H protons.

The four protons of the benzimidazole's benzene (B151609) ring typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). rsc.org The protons on the 4-chloroaniline ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, also in the aromatic region. nih.gov The protons ortho to the chlorine atom would be downfield compared to the protons ortho to the amino group. The N-H proton of the imidazole ring is known to be exchangeable and often appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), particularly in solvents like DMSO-d₆. rsc.org The secondary amine N-H proton would also appear as a singlet, likely in the δ 8-10 ppm range, with its exact position and broadness depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole N-H | 12.0 - 13.0 | broad singlet |

| Amine N-H | 9.0 - 10.0 | singlet |

| Benzimidazole C4/C7-H & C5/C6-H | 7.2 - 7.7 | multiplet |

| Chloroaniline C2'/C6'-H | 7.3 - 7.5 | doublet |

| Chloroaniline C3'/C5'-H | 7.0 - 7.2 | doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy is used to delineate the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The C2 carbon of the benzimidazole ring, being attached to three nitrogen atoms (two in the ring and one exocyclic), is expected to be the most downfield signal among the heterocyclic carbons, typically appearing around δ 150-155 ppm. researchgate.net A significant feature of NH-benzimidazoles is prototropic tautomerism, which can lead to the averaging of signals for the C4/C7, C5/C6, and C3a/C7a carbons in many solvents, simplifying the spectrum. beilstein-journals.orgmdpi.com In the 4-chloroaniline moiety, the carbon attached to the chlorine (C4') and the carbon attached to the nitrogen (C1') will have characteristic chemical shifts influenced by the electronegativity and electronic effects of these substituents. nih.gov The remaining aromatic carbons will appear in the typical range of δ 115-145 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Imidazole) | 150 - 155 |

| C1' (Aniline) | 140 - 145 |

| C3a/C7a (Benzimidazole Bridgehead) | 135 - 142 |

| C4' (Aniline C-Cl) | 128 - 132 |

| C3'/C5' (Aniline) | 129 - 131 |

| C4/C7 & C5/C6 (Benzimidazole) | 110 - 125 |

| C2'/C6' (Aniline) | 115 - 120 |

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Beyond basic 1D NMR, advanced 2D NMR techniques are crucial for unambiguous signal assignment and for studying the compound's conformation and intermolecular interactions. ipb.pt

COSY (Correlation Spectroscopy) experiments would be used to establish proton-proton coupling networks within the benzimidazole and chloroaniline rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are essential for correlating proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). This allows for the definitive assignment of all proton and carbon signals. scielo.br

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, which is vital for determining the preferred conformation around the C2-N single bond. ipb.pt For instance, NOE correlations between protons of the aniline ring and protons of the benzimidazole ring could reveal steric hindrance and the dihedral angle between the two aromatic systems.

Variable Temperature (VT) NMR studies can be employed to investigate dynamic processes such as the rate of N-H proton exchange and restricted rotation around the C-N bond, providing thermodynamic data about conformational equilibria. beilstein-journals.org

These advanced techniques, often combined with computational modeling, provide a comprehensive picture of the molecular structure and dynamics of this compound in solution. scielo.br

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. By ionizing a sample and measuring the mass-to-charge ratio of the resulting ions, it provides a precise molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of a compound to within a few parts per million (ppm). This precision allows for the unambiguous determination of a chemical formula.

For a compound like this compound (C₁₃H₁₀ClN₃), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this calculated value, confirming the elemental composition.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClN₃ |

| Theoretical Exact Mass | 243.0563 |

| Expected Ion (M+H)⁺ | 244.0641 |

This table is illustrative and based on theoretical calculations, as no experimental data was found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the identity of its components. In a GC-MS analysis of a synthesized batch of this compound, the sample would be vaporized and passed through a chromatographic column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that helps in its identification. As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint. The presence of a single major peak in the chromatogram would indicate a high degree of purity. The fragmentation pattern observed in the mass spectrum would be expected to correspond to the cleavage of the this compound structure at its weakest bonds, providing definitive structural confirmation.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

This analysis would reveal the precise spatial arrangement of the benzimidazole and 4-chloroaniline rings relative to each other. Key structural parameters such as the dihedral angle between the two ring systems would be determined. The data also defines the unit cell parameters (the fundamental repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. Studies on similar benzimidazole derivatives have revealed a wide range of crystal systems and space groups, often influenced by the nature of substituents. researchgate.netmdpi.com

Table 2: Illustrative Crystallographic Data Parameters for a Benzimidazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.2892 |

| b (Å) | 15.0782 |

| c (Å) | 11.6840 |

| β (°) | 110.0178 |

| Volume (ų) | 2696.4 |

Note: This data is from a related zinc-benzimidazole complex and serves only as an example of the parameters that would be determined. researchgate.net

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The solid-state structure of this compound would be significantly influenced by non-covalent interactions, particularly hydrogen bonds. The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms). These functional groups can interact with each other or with the chloro-substituent of the aniline ring in adjacent molecules.

X-ray diffraction analysis would precisely map these interactions, revealing how individual molecules assemble into a larger, ordered supramolecular structure. nih.gov For instance, N-H···N hydrogen bonds are commonly observed in benzimidazole-containing crystals, often leading to the formation of chains or dimeric motifs. nih.gov The study of these networks is crucial for understanding the physical properties of the material, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's electronic structure.

The UV-Vis spectrum of this compound would be expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic benzimidazole and 4-chloroaniline ring systems. The wavelength of maximum absorption (λmax) for these transitions provides insight into the extent of conjugation in the molecule. For comparison, 3-chloroaniline (B41212) in alcohol exhibits maximum absorption peaks at approximately 240 nm and 292 nm. nih.gov The extended conjugated system in this compound would likely result in a shift of these absorption maxima to longer wavelengths (a bathochromic shift).

Table 3: Representative UV-Vis Absorption Data for Aromatic Amines

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 3-Chloroaniline | 240, 292 | Alcohol |

Thermal Analysis Methods for Investigating Structural Stability and Transitions

Thermal analysis techniques are crucial in characterizing the physicochemical properties of pharmaceutical compounds, including this compound. These methods provide valuable insights into the compound's thermal stability, decomposition pathways, and solid-state transitions. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would be utilized to determine its thermal stability and decomposition profile. A typical TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of weight loss indicates the point at which the compound begins to decompose. Significant weight loss stages observed in the TGA curve can be correlated with the fragmentation and loss of specific molecular moieties. This information is critical for establishing the upper-temperature limit for the handling and storage of this compound without thermal degradation.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is another essential thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly useful for investigating thermal transitions such as melting, crystallization, and glass transitions.

When applied to this compound, a DSC thermogram would reveal endothermic and exothermic peaks corresponding to different thermal events. A sharp endothermic peak would typically represent the melting point of the crystalline form of the compound. The temperature at the peak of this endotherm is taken as the melting point (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_f). The presence of multiple thermal events could indicate the existence of different polymorphic forms or the occurrence of phase transitions prior to melting.

Together, TGA and DSC provide a comprehensive thermal profile of this compound, which is indispensable for its development as a stable and effective chemical entity.

Computational and Theoretical Investigations of N Benzimidazol 2 Yl 4 Chloroaniline

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies for Geometric Optimization and Electronic Properties

No specific studies detailing the geometric optimization or electronic properties of N-(Benzimidazol-2-yl)-4-chloroaniline using DFT methods were found. Such studies would typically involve calculations to determine the most stable three-dimensional structure of the molecule and to describe its electronic distribution, including bond lengths, bond angles, and dihedral angles.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound are not available in the reviewed literature. This analysis is crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Prediction of Vibrational Frequencies and NMR Chemical Shifts for Experimental Correlation

There are no published theoretical predictions of the vibrational frequencies (infrared and Raman spectra) or Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These computational predictions are vital for interpreting experimental spectroscopic data and confirming the molecular structure.

Molecular Modeling and Simulation Studies

Conformational Analysis and Energy Landscapes

Specific conformational analyses or the mapping of energy landscapes for this compound have not been reported. This type of study would identify the different spatial arrangements (conformers) of the molecule and their relative energies, providing insight into its flexibility and preferred shapes.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulation studies for this compound were identified. These simulations would provide a detailed understanding of the molecule's movements and interactions with its environment over time, which is essential for predicting its behavior in various systems.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively documented in publicly available research, studies on structurally similar benzimidazole (B57391) derivatives provide a strong basis for understanding its potential binding modes. For instance, molecular docking studies on various N-substituted benzimidazole derivatives have been conducted to explore their interactions with a range of biological targets, including enzymes implicated in microbial infections and cancer. nih.gov

These studies often reveal that the benzimidazole core is a critical pharmacophore that anchors the molecule within the active site of the receptor. The binding mode is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking interactions. The 4-chloroaniline (B138754) moiety of this compound is expected to play a significant role in these interactions, potentially fitting into hydrophobic pockets within the receptor's active site. The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

In studies of related benzimidazole compounds, the nitrogen atoms of the benzimidazole ring are frequently observed to act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. researchgate.net The specific orientation of the molecule within the active site will ultimately depend on the unique topology and amino acid composition of the target protein.

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy. This value provides a prediction of the strength of the interaction between the ligand and its target. Lower binding energies typically indicate a more stable and favorable interaction.

For analogous benzimidazole derivatives, docking studies have predicted a range of binding affinities against various targets. These predictions are instrumental in prioritizing compounds for synthesis and biological testing. The interactions predicted for these analogs often include:

Hydrogen Bonding: Interactions between the benzimidazole nitrogen atoms and amino acid residues such as serine, threonine, and glutamine in the active site. researchgate.net

Hydrophobic Interactions: The phenyl rings of the benzimidazole and chloroaniline moieties are likely to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and alanine. nih.gov

Pi-Pi Stacking: The aromatic systems of the benzimidazole and chloroaniline rings can interact with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

The following table summarizes typical interactions and predicted binding affinities for benzimidazole derivatives with various protein targets, which can be considered indicative of the potential interactions of this compound.

| Compound Type | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Benzimidazole-Thiazole Hybrids | Bacterial DNA Gyrase | Alanine, Glutamine, Leucine | -5.26 |

| N-substituted Benzimidazoles | Dihydrofolate Reductase | (Not specified) | (Not specified) |

| Benzimidazole Derivatives | Glycogen Phosphorylase | (Not specified) | (IC50 values reported) |

Note: The data in this table is derived from studies on various benzimidazole derivatives and is intended to be illustrative of the types of interactions and affinities that might be observed for this compound.

Investigations into Molecular Reactivity and Stability

Computational chemistry provides powerful tools to investigate the intrinsic electronic properties of a molecule, which in turn determine its reactivity and stability. Methods such as Density Functional Theory (DFT) are commonly employed for this purpose.

Investigations into the molecular reactivity of benzimidazole derivatives often focus on the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For this compound, it is expected that the electron density would be distributed across the entire molecule, with higher densities around the nitrogen and chlorine atoms due to their electronegativity. The benzimidazole and chloroaniline rings are the primary sites for electrophilic and nucleophilic attacks, and their reactivity can be modulated by the electronic properties of the substituents.

Structure Activity Relationship Sar Studies of N Benzimidazol 2 Yl 4 Chloroaniline Derivatives

Impact of Substitution Patterns on Biological Efficacy

The introduction of halogen atoms into the molecular structure of N-(Benzimidazol-2-yl)-4-chloroaniline derivatives is a common strategy to enhance biological activity. Halogens can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets. eurochlor.orgresearchgate.net

The position and nature of the halogen substituent are critical. For example, in a series of 2-phenyl-substituted benzimidazoles, the presence of a chlorine atom at the 6-position of the benzimidazole (B57391) ring was investigated. The resulting 1-(4-(6-chloro-1H-benzimidazol-2-yl)phenyl)-3-(4-chlorophenyl)urea demonstrated potent antibacterial action. researchgate.net Similarly, studies on other benzimidazole derivatives have shown that substituting with chlorine or fluorine can enhance inhibitory activity against various bacterial strains. researchgate.net The electron-withdrawing nature of halogens can increase interaction with protein binding sites and may also prevent metabolic hydroxylation, which could otherwise lead to the formation of less active metabolites. researchgate.net

The following table summarizes the effect of different halogen substitutions on the antimicrobial activity of selected benzimidazole derivatives.

| Compound ID | Benzimidazole Ring Substituent | Aniline (B41778) Ring Substituent | Target Organism | Activity (MIC in µg/mL) |

| Derivative A | H | 2-Cl | B. cereus | > Compound with H |

| Derivative B | H | 2-F | B. cereus | > Compound with H |

| Derivative C | H | 2,4-diCl | B. cereus, P. aeruginosa | > Compound with 2-Cl |

| Derivative D | 6-Br | 2-Phenyl | α-glucosidase | IC50 = 1.08 µM |

| Derivative E | 6-I | 2-(4-Fluorophenyl) | α-amylase | IC50 = 0.64 µM |

Data synthesized from research findings. researchgate.net

The electronic properties of substituents on both the benzimidazole and aniline rings play a crucial role in determining the biological efficacy of the derivatives. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic systems, thereby influencing binding affinities and reactivity.

Studies on antiplasmodial benzimidazole derivatives have shown a preference for electron-donating groups on the benzimidazole ring (Ring A). nih.govnih.gov For instance, derivatives with a methyl group (an EDG) at the 5-position or, even more effectively, 5,6-dimethyl substitution, displayed excellent antiplasmodial activity. nih.govnih.gov In contrast, the introduction of a strong electron-withdrawing group like a nitro (NO2) group at the 5-position resulted in only moderate activity. nih.gov This suggests that increased electron density on the benzimidazole core is favorable for this specific activity. Another study found that incorporating electron-withdrawing groups at the 6-position of the benzimidazole ring reduced anti-inflammatory activity. nih.gov

Conversely, on the aniline ring, both EDGs and EWGs can have significant effects. In one study of fluorinated arylcyclopropylamines, which share some structural similarities, EDGs like a para-methyl group significantly enhanced enzyme inhibition, whereas EWGs decreased activity. nih.gov The introduction of an EDG can increase the basicity and nucleophilicity of the molecule, potentially enhancing its interaction with the target. nih.gov

The table below illustrates the impact of different electronic groups on the biological activity of various benzimidazole derivatives.

| Compound ID | Ring Position | Substituent Group | Electronic Nature | Observed Biological Effect |

| Antiplasmodial 1 | Benzimidazole C5 | Methyl (Me) | Electron-Donating | Potent Activity (IC50 = 1.5 µM) nih.gov |

| Antiplasmodial 2 | Benzimidazole C5, C6 | di-Methyl (diMe) | Electron-Donating | Excellent Activity (IC50 = 0.85 µM) nih.gov |

| Antiplasmodial 3 | Benzimidazole C5 | Nitro (NO2) | Electron-Withdrawing | Moderate Activity (IC50 = 5.1 µM) nih.gov |

| Anti-inflammatory 1 | Benzimidazole C6 | Electron-taking groups | Electron-Withdrawing | Reduced Activity nih.gov |

Significance of Linker Length and Flexibility in Hybrid Structures

Research on engineered antibody fragments and other multivalent targeting constructs has demonstrated that linker characteristics can significantly influence binding avidity and specificity. nih.govnih.gov For instance, in one study, rigid, short linkers resulted in higher cytotoxicity compared to flexible, longer linkers. nih.gov The rigidity of the linker was found to be more important than its length alone, as it enhanced the structural stability of the molecule. nih.gov

In the context of 7-chloroquinoline-benzimidazole hybrids designed as anticancer agents, different types of linkers were evaluated. mdpi.com The inclusion of a 2-aminoethanol linker was found to enhance anticancer activity, highlighting that the chemical nature of the linker, not just its physical dimensions, contributes to the biological profile. mdpi.com An optimal linker positions the connected pharmacophores in the correct orientation to interact simultaneously with their respective binding sites on the biological target, without introducing steric hindrance or unfavorable conformational strain.

Stereochemical Considerations in Molecular Activity

Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target. Although specific research on the stereochemical aspects of this compound is not extensively detailed in the provided literature, the principles of stereospecificity are universally applicable.

If a chiral center is introduced into the structure of a derivative, the resulting enantiomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while the other may have a weaker interaction or even bind to a different target, potentially causing off-target effects. For example, studies on (S)-2-(α-hydroxyethyl)benzimidazole, which possesses a configurationally stable chiral center, highlight the importance of stereochemistry in this class of compounds. researchgate.net

Critical Role of Benzimidazole Core Nitrogen Atoms (N1 and N3) in Molecular Recognition

The two nitrogen atoms within the imidazole (B134444) portion of the benzimidazole core (N1 and N3) are crucial for molecular recognition and biological activity. mdpi.com These atoms can participate in various non-covalent interactions that stabilize the drug-target complex.

The pyridine-like N3 atom is a key hydrogen bond acceptor and can also act as a coordination site for metal ions in metalloenzymes. mdpi.comnih.gov In many kinase inhibitors, the benzimidazole scaffold acts as part of the hinge-binding motif, where the N3 atom forms a critical hydrogen bond with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) moiety of ATP. nih.gov

The pyrrole-like N1 atom, which bears a hydrogen atom (N1-H), is an important hydrogen bond donor. nih.gov The ability of N1-H to donate a hydrogen bond is often essential for anchoring the molecule within the active site of a protein. Protonation and methylation studies have confirmed that the imidazole N3 is the preferred basic site, further underscoring its role in interacting with biological targets. mdpi.com The planar, aromatic nature of the benzimidazole ring system also allows for π-π stacking interactions with aromatic amino acid residues in the target protein, further contributing to binding affinity. nih.govnih.gov

Investigation of Biological Targets and Molecular Mechanisms in Vitro

Molecular Basis of Anti-Proliferative Activity (In Vitro Models)

The ability of N-(Benzimidazol-2-yl)-4-chloroaniline and related compounds to impede the growth of cancer cells has been a focal point of research. These investigations have identified several key molecular targets and mechanisms.

Inhibition of Cancer Cell Growth in Specific Cell Lines (e.g., Renal Cancer)

While specific studies on the effect of this compound on renal cancer cell lines were not predominant in the reviewed literature, the broader class of benzimidazole (B57391) derivatives has demonstrated significant anti-proliferative effects across various cancer cell lines. For instance, novel benzimidazole derivatives have been shown to inhibit the proliferation of human lung adenocarcinoma (A549), rectal (SW707), bladder (HCV29T), and breast (T47D) cancer cell lines nih.gov. Some of these compounds exhibited cytotoxic effects superior to the standard chemotherapeutic agent cisplatin (B142131) nih.gov. The anti-proliferative activity of benzimidazole derivatives is often attributed to their ability to induce apoptosis, or programmed cell death nih.gov. Studies on 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which share a structural similarity with this compound, have shown submicromolar antiproliferative activity against a panel of cancer cell lines nih.gov.

Potential as Inhibitors of Kinases (e.g., c-Met, VEGFR-2, Lck, p38 MAP Kinase)

Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention.

c-Met and VEGFR-2: The receptor tyrosine kinases c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are pivotal in tumor angiogenesis and metastasis. Benzimidazole-based compounds have been identified as potent inhibitors of these kinases. For example, 2-anilino-4-(benzimidazol-2-yl)pyrimidines have been shown to inhibit VEGFR-2 nih.gov. Furthermore, novel benzimidazole-oxadiazole derivatives have demonstrated significant VEGFR-2 inhibitory activity, with some compounds showing half-maximal inhibitory concentration (IC50) values in the sub-micromolar range nih.gov. The presence of a 4-chlorophenyl group, as is found in this compound, has been noted in other molecular scaffolds to contribute to higher VEGFR-2 inhibitory activity.

Lck: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and plays a critical role in T-cell signaling. Aberrant Lck activity is implicated in autoimmune diseases and some cancers. Research has led to the development of 2-benzimidazole substituted pyrimidines that exhibit low nanomolar inhibitory activity against Lck nih.govnih.gov. These findings suggest that the benzimidazole scaffold is a promising starting point for the design of potent Lck inhibitors.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses and is implicated in cancer progression. Benzimidazolone derivatives have been discovered as a new class of p38 MAP kinase inhibitors nih.gov. These compounds act by competitively binding to the ATP pocket of the kinase, thereby inhibiting its catalytic activity researchgate.net. The structural similarities suggest that this compound may also interact with this kinase.

Table 1: Kinase Inhibition by Benzimidazole Derivatives

| Kinase Target | Benzimidazole Derivative Class | Observed Effect |

|---|---|---|

| VEGFR-2 | 2-Anilino-4-(benzimidazol-2-yl)pyrimidines | Inhibition of kinase activity nih.gov |

| VEGFR-2 | Benzimidazole-oxadiazoles | IC50 values in the sub-micromolar range nih.gov |

| Lck | 2-Benzimidazole substituted pyrimidines | Low nanomolar inhibition nih.govnih.gov |

Interaction with DNA Replication Processes

DNA is a primary target for many anticancer agents. Benzimidazole derivatives have been shown to interact with DNA, thereby interfering with replication and transcription processes. These interactions can occur through two primary modes: intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor or major groove of the DNA rsc.org.

Studies on 2-anthryl substituted benzimidazole derivatives have demonstrated their ability to bind to DNA in a non-intercalative manner, suggesting groove binding rsc.org. The binding of dicationic benzimidazole compounds to the DNA minor groove, particularly at AT-rich sequences, has also been reported nih.gov. Such interactions can stabilize the DNA helix, preventing the separation of strands required for replication and ultimately leading to cell death. The planar structure of the benzimidazole ring system is thought to facilitate these interactions with the DNA molecule.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibiting PARP, particularly in cancer cells with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality and cell death. The benzimidazole scaffold is a key feature in several potent PARP inhibitors benthamscience.com.

The mechanism of PARP inhibition by these compounds involves competition with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for the catalytic domain of the PARP enzyme youtube.com. This prevents the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of other DNA repair proteins to the site of DNA damage. A study on benzimidazole carboxamide derivatives, including a compound with a 4-chlorophenyl moiety, demonstrated potent inhibition of both PARP-1 and PARP-2 with IC50 values in the nanomolar range nih.gov. This suggests that the 4-chloroaniline (B138754) portion of this compound could play a significant role in its potential PARP inhibitory activity.

Aromatase Enzyme Target Modulation

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Inhibiting aromatase is a critical strategy in the treatment of hormone-dependent breast cancer. Several benzimidazole-containing compounds have been investigated as potential aromatase inhibitors nih.govresearchgate.net.

The mechanism of inhibition by non-steroidal aromatase inhibitors typically involves the coordination of a nitrogen atom in the heterocyclic ring to the heme iron of the cytochrome P450 component of the aromatase enzyme, thereby blocking its catalytic activity. Studies on benzimidazole-triazolothiadiazine derivatives have identified compounds with potent aromatase inhibitory activity, with IC50 values comparable to the clinical drug letrozole (B1683767) nih.govmdpi.com. This indicates that the benzimidazole nucleus can serve as a scaffold for the development of effective aromatase inhibitors.

Antimicrobial Action Mechanisms (In Vitro Models)

In addition to their anti-proliferative properties, benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity. The mechanisms underlying these effects are varied and target essential bacterial processes.

One of the proposed mechanisms of action for benzimidazole-based antimicrobials is the inhibition of bacterial DNA gyrase mdpi.com. DNA gyrase is a topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Furthermore, as isosteres of purine (B94841) nucleosides, benzimidazoles can interfere with the biosynthesis of nucleic acids and proteins in bacterial cells, thereby inhibiting their growth nih.gov. Studies on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, which are structurally very similar to this compound, have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria researchgate.net. The antimicrobial efficacy of these compounds is often influenced by the nature of the substituents on the aniline (B41778) ring.

Table 2: Antimicrobial Activity of N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Derivatives

| Bacterial Strain | Type | Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Active researchgate.net |

Antibacterial Activity Against Bacterial Strains

Benzimidazole derivatives are recognized for their broad-spectrum antibacterial properties. connectjournals.com The activity is significantly influenced by the nature and position of substituents on the benzimidazole ring and the N-phenyl group. nih.govacs.org For instance, studies on 2-phenyl-1H-benzo[d]imidazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. spast.orgscispace.com

In vitro testing of analogous compounds has provided insight into the potential efficacy of this compound. A series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated for their antibacterial action. One derivative, compound 2g, showed significant inhibition against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against Streptococcus faecalis and 4 µg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). acs.org This suggests that the core benzimidazole structure is a potent antibacterial pharmacophore.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Analog 2g | Streptococcus faecalis | 8 | acs.org |

| Analog 2g | Staphylococcus aureus | 4 | acs.org |

| Analog 2g | MRSA | 4 | acs.org |

Antifungal Activity Against Fungal Strains

The antifungal potential of the benzimidazole scaffold is well-documented. sphinxsai.commdpi.com Research into N-(4-(1H-benzo[d]imidazol-2yl)phenyl) acetamide (B32628) derivatives, which are structurally related to this compound, has shown promising results. researchgate.net These compounds have been evaluated against a panel of fungal pathogens, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Candida lunata, demonstrating good to moderate activity. researchgate.net

Similarly, a study on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives found that several compounds exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 µg/mL for both strains. acs.org The introduction of different substituents allows for the modulation of antifungal potency, highlighting the therapeutic potential of this chemical class. acs.orgsphinxsai.com

| Compound Series | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | Candida albicans | 64 | acs.org |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | Aspergillus niger | 64 | acs.org |

| Pyrimido-benzimidazole derivatives | Candida albicans | Good to Moderate | researchgate.net |

| Pyrimido-benzimidazole derivatives | Aspergillus niger | Good to Moderate | researchgate.net |

Antimycobacterial Activity Against Pathogenic Strains (e.g., H37Rv)

Tuberculosis remains a global health crisis, necessitating the discovery of novel antimycobacterial agents. Benzimidazole derivatives have emerged as a promising class of compounds targeting Mycobacterium tuberculosis (Mtb). semanticscholar.org Multiple studies have demonstrated the efficacy of novel benzimidazoles against the virulent Mtb H37Rv strain. semanticscholar.orgnih.govnih.govresearchgate.net

Research has shown that certain benzimidazole derivatives exhibit potent activity, with MIC values in the low micromolar and even sub-micromolar range. semanticscholar.orgnih.gov For example, one study reported a series of novel benzimidazoles with MICs of less than 0.2 µM against the H37Rv strain. semanticscholar.org The activity of these compounds is often linked to their ability to penetrate the complex mycobacterial cell wall and inhibit essential cellular processes. nih.gov

Anti-Inflammatory Modulatory Pathways (In Vitro Models)

The benzimidazole nucleus is also a key feature in many compounds with anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. semanticscholar.org There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. semanticscholar.org Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition. semanticscholar.org

Several series of benzimidazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov For example, a novel series of 2-(4-(methylsulfonyl)phenyl)benzimidazoles showed potent and selective COX-2 inhibitory activity. Compound 11b from this series exhibited a COX-2 IC50 value of 0.10 µM with a selectivity index of 134, demonstrating significant potential. nih.gov While this compound lacks the sulfonamide group often associated with COX-2 selectivity, related heterocyclic structures have shown promise, indicating that the core scaffold contributes to COX inhibition. rsc.org

| Compound Series | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 2-(4-(methylsulfonyl)phenyl)benzimidazole 11b | 13.4 | 0.10 | 134 | nih.gov |

| 1,4-Benzoxazine derivative 3e | >100 | 0.72 | >138.8 | rsc.org |

| 1,4-Benzoxazine derivative 3f | >100 | 0.57 | >175.4 | rsc.org |

5-Lipoxygenase Inhibition

The 5-lipoxygenase (5-LOX) enzyme is another critical target in the inflammatory pathway, responsible for the biosynthesis of leukotrienes from arachidonic acid. biorxiv.orgmdpi.com Inhibiting 5-LOX can alleviate inflammatory responses. Novel benzimidazole derivatives have been specifically synthesized and investigated for their 5-LOX inhibitory action. nih.govnih.gov

Studies on 2-substituted benzimidazol-4-ols have demonstrated their potent inhibition of cell-free RBL-1 (rat basophilic leukemia-1) 5-lipoxygenase. nih.gov Another study reported that certain benzimidazole derivatives effectively inhibited 5-lipoxygenase in RBL-1 cells, highlighting their potential as anti-allergic and anti-inflammatory agents. nih.gov These findings underscore the versatility of the benzimidazole scaffold in targeting multiple enzymatic pathways involved in inflammation.

Bradykinin B1 Receptor Antagonism

A thorough review of available research has not identified specific studies detailing the in vitro antagonistic activity of this compound on the Bradykinin B1 (B1) receptor. The B1 receptor, a G protein-coupled receptor, is typically induced during inflammatory processes and is a target for novel analgesic and anti-inflammatory therapies. While various non-peptide antagonists have been developed and studied, no direct data linking this compound to this target has been found.

Other Investigated Biological Targets (In Vitro Models)

Further searches for activity on other significant biological targets also yielded limited specific information for this compound.

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism

There is no specific data available in the reviewed literature concerning the in vitro antagonistic effects of this compound on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a well-known ion channel involved in pain and temperature sensation, making it a key target for the development of new analgesic drugs. Although various benzimidazole-containing compounds have been explored as potential TRPV1 antagonists, specific findings for this compound are not documented in the available literature.

Chemokine Receptor 3 (CCR3) Inhibition

Similarly, research explicitly detailing the inhibitory action of this compound against the Chemokine Receptor 3 (CCR3) is not present in the public domain. CCR3 is a receptor that plays a significant role in allergic inflammation, particularly in the recruitment of eosinophils, making it a target for asthma and other allergic diseases. While other classes of heterocyclic compounds have been investigated for CCR3 antagonism, information on this specific benzimidazole derivative is absent.

Alpha-Glucosidase Enzyme Inhibition

The benzimidazole chemical structure is a known scaffold in the design of alpha-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. These inhibitors work by delaying carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Numerous studies have synthesized and evaluated various benzimidazole derivatives for their potential to inhibit this enzyme. However, specific in vitro inhibitory activity data, such as IC₅₀ values, for this compound against alpha-glucosidase could not be located in the reviewed scientific literature. Therefore, no quantitative assessment of its potency or mechanism of inhibition can be provided at this time.

Advanced Experimental Research Methodologies in Compound Characterization and Bioactivity Assessment

High-Throughput Screening Methodologies for Bioactivity

High-throughput screening (HTS) serves as a critical initial step in drug discovery, enabling the rapid assessment of large libraries of compounds for potential biological activity. For N-(Benzimidazol-2-yl)-4-chloroaniline and its analogs, HTS methodologies are employed to identify hit compounds with desired pharmacological effects. These automated systems can screen thousands of compounds daily, utilizing miniaturized assays to measure effects on specific targets, such as enzymes or microbial growth. While specific HTS data for this compound is not extensively detailed in publicly available literature, the general approach involves exposing target cells or enzymes to the compound and measuring a response, often through fluorescence or luminescence. This initial screening is pivotal for identifying compounds that warrant further, more detailed investigation.

Dual Read-Out Assay Systems for Antimicrobial Profiling

To gain a more nuanced understanding of a compound's antimicrobial effects, dual read-out assay systems are increasingly utilized. These sophisticated assays provide simultaneous information on both bacterial growth inhibition and cytotoxicity. This is particularly important to distinguish between true antimicrobial activity and general toxic effects that would render a compound unsuitable for therapeutic use. For a compound like this compound, a dual read-out assay might involve monitoring bacterial proliferation (e.g., through optical density) in parallel with a measure of mammalian cell viability (e.g., using a metabolic indicator dye). This approach provides a more comprehensive and early-stage assessment of a compound's therapeutic window.

Spectrophotometric Assays for Enzyme Inhibition Studies

The benzimidazole (B57391) nucleus is a known pharmacophore for the inhibition of various enzymes. Spectrophotometric assays provide a robust and widely used method for studying the enzyme-inhibitory potential of compounds like this compound. These assays rely on a measurable change in light absorbance that occurs during an enzymatic reaction. For instance, to assess the inhibition of an oxidoreductase enzyme, the assay might track the change in absorbance of a substrate or cofactor like NADH.

A series of (benzimidazol-2-yl)-aniline derivatives have been synthesized and evaluated as inhibitors of glycogen phosphorylase (GP), an important enzyme in glucose metabolism. Kinetic studies of these derivatives revealed varying degrees of inhibitory properties.

| Compound Series | General Structure | IC50 Range (µM) |

| Series 3 & 5 | Derivatives with a lateral heterocyclic residue | 400-600 |

| Series 2 | Arylsulfonyl derivatives | 324-357 |

This table presents data for a series of (benzimidazol-2-yl)-aniline derivatives, providing context for the potential enzyme inhibitory activity of this compound.

Agar Well Diffusion Methods for Antimicrobial Susceptibility

The agar well diffusion method is a conventional and effective technique for preliminary screening of the antimicrobial susceptibility of chemical compounds. In this method, agar plates are uniformly inoculated with a test microorganism, and wells are created in the agar. A solution of the test compound, such as this compound, is then added to the wells. Following incubation, the diameter of the zone of inhibition around the well, where microbial growth is prevented, is measured. This diameter is indicative of the compound's antimicrobial potency.